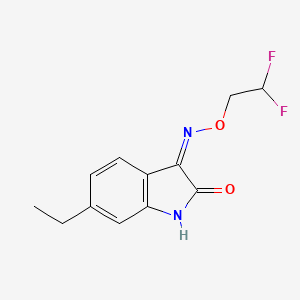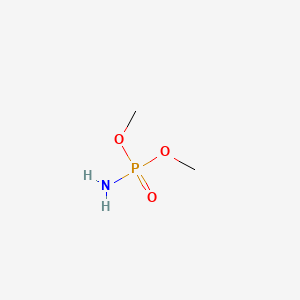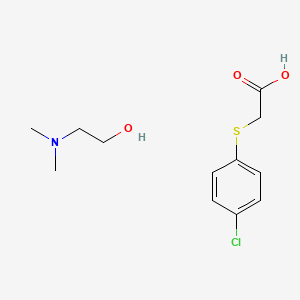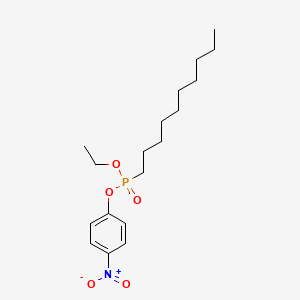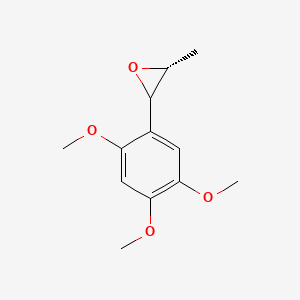
trans-Asarone oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Asarone oxide: is a chemical compound derived from trans-asarone, a naturally occurring phenylpropene found in various plants, particularly in the rhizomes of Acorus calamus. This compound has garnered interest due to its potential biological activities and its role in the metabolism of trans-asarone. This compound is known for its mutagenic and carcinogenic properties, making it a subject of study in toxicology and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: trans-Asarone oxide can be synthesized from trans-asarone through an epoxidation reaction. One common method involves the use of dimethyldioxirane as an oxidizing agent. The reaction typically takes place under mild conditions, resulting in the formation of the epoxide ring on the side chain of trans-asarone .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. The scalability of the reaction would depend on the availability of trans-asarone and the efficiency of the epoxidation process.
Analyse Des Réactions Chimiques
Types of Reactions: trans-Asarone oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of diols or other oxidized derivatives.
Reduction: Reduction reactions can open the epoxide ring, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include dimethyldioxirane and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed:
Diols: Formed through hydrolysis or further oxidation.
Alcohols: Resulting from the reduction of the epoxide ring.
Substituted Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study epoxide chemistry and reactions.
Biology: Investigated for its mutagenic and carcinogenic properties, providing insights into the metabolism and toxicity of related compounds.
Industry: Utilized in the synthesis of other chemical compounds and intermediates
Mécanisme D'action
The mechanism of action of trans-asarone oxide involves its interaction with cellular components, leading to mutagenic and carcinogenic effects. The compound is metabolized in the liver, where it undergoes epoxidation to form reactive intermediates. These intermediates can bind to DNA and proteins, causing mutations and cellular damage. The exact molecular targets and pathways involved include the formation of electrophilic sulfuric acid esters and their interaction with cellular macromolecules .
Comparaison Avec Des Composés Similaires
trans-Anethole oxide: Another epoxide derived from a phenylpropene, known for its mutagenic properties.
α-Asarone and β-Asarone: Isomers of trans-asarone with similar biological activities.
Methyleugenol and Safrole: Other naturally occurring phenylpropenes with known carcinogenicity
Uniqueness of trans-Asarone oxide: this compound is unique due to its specific epoxidation pathway and the resulting biological activities. Its mutagenic and carcinogenic properties make it a valuable compound for studying the mechanisms of toxicity and the metabolism of phenylpropenes .
Propriétés
Numéro CAS |
124878-08-6 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
(2R)-2-methyl-3-(2,4,5-trimethoxyphenyl)oxirane |
InChI |
InChI=1S/C12H16O4/c1-7-12(16-7)8-5-10(14-3)11(15-4)6-9(8)13-2/h5-7,12H,1-4H3/t7-,12?/m1/s1 |
Clé InChI |
NPWQZYRDLOGPMX-OJYJAAIMSA-N |
SMILES isomérique |
C[C@@H]1C(O1)C2=CC(=C(C=C2OC)OC)OC |
SMILES canonique |
CC1C(O1)C2=CC(=C(C=C2OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







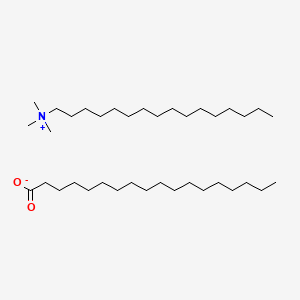

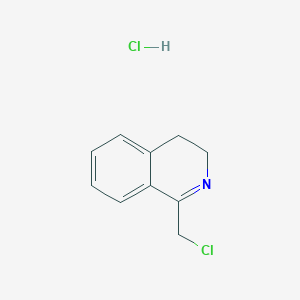
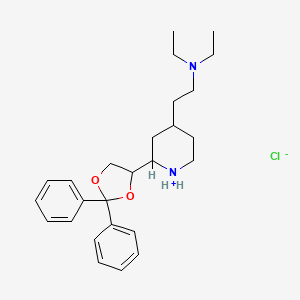
![Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl-](/img/structure/B13746733.png)
